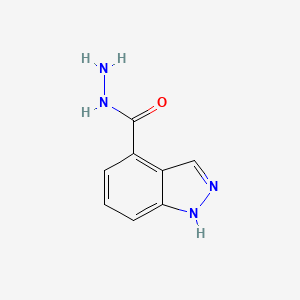

1H-indazole-4-carbohydrazide

概要

説明

1H-Indazole-4-carbohydrazide is a nitrogen-containing heterocyclic compound that features an indazole ring structure. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The indazole ring system is known for its stability and versatility, making it a valuable scaffold in drug design and development.

準備方法

Synthetic Routes and Reaction Conditions: 1H-Indazole-4-carbohydrazide can be synthesized through various methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazine derivatives. For instance, the reaction between 2-fluorobenzaldehyde and hydrazine can yield indazole derivatives . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation in DMSO under an oxygen atmosphere .

Industrial Production Methods: Industrial production of this compound typically involves optimizing these synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions: 1H-Indazole-4-carbohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the indazole ring, often facilitated by halogenated derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated indazole derivatives with nucleophiles like amines or thiols.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted indazole derivatives.

科学的研究の応用

Anticancer Activity

1H-Indazole-4-carbohydrazide derivatives have shown promising results in cancer therapy. Various studies have synthesized and evaluated these compounds for their antitumor properties.

Case Studies

- PLK4 Inhibition : A series of indazole derivatives were developed as inhibitors of Polo-like kinase 4 (PLK4), crucial for cell division. Compound 81c demonstrated significant efficacy against HCT116 colon cancer cells, highlighting the potential of indazole derivatives in targeting specific kinases involved in cancer progression .

- Pim Kinase Inhibition : Research by Wang et al. identified a compound with strong activity against pan-Pim kinases, achieving IC50 values of 0.4 nM for Pim-1 and Pim-3. This suggests that modifications to the indazole scaffold can enhance selectivity and potency against cancer cell lines .

Summary Table: Anticancer Activity of Indazole Derivatives

| Compound | Target Enzyme | IC50 Value (nM) | Cancer Cell Line |

|---|---|---|---|

| 81c | PLK4 | Single-digit | HCT116 |

| 82a | Pim Kinases | 0.4 (Pim-1) | KMS-12 BM |

| 101 | FGFR1 | 69.1 ± 19.8 | Various |

Enzyme Inhibition

The compound has also been explored for its inhibitory effects on various enzymes, which is critical in the treatment of diseases beyond cancer.

Notable Findings

- IDO1 Inhibition : A study reported that certain derivatives exhibited remarkable IDO1 inhibitory activities, with compound 120 showing an IC50 value of 5.3 μM. This indicates potential applications in immunotherapy by modulating immune responses .

- ERK1/2 Inhibition : The development of new indazole amides demonstrated significant inhibition of extracellular signal-regulated kinases (ERK1/2), with some compounds achieving IC50 values as low as 9.3 nM. This positions them as candidates for treating conditions related to aberrant ERK signaling, such as cancer .

Summary Table: Enzyme Inhibition Potency

| Compound | Target Enzyme | IC50 Value (μM) |

|---|---|---|

| 120 | IDO1 | 5.3 |

| 116 | ERK1/2 | 9.3 |

Corrosion Inhibition

Beyond biological applications, indazole derivatives have been evaluated for their potential as corrosion inhibitors in various environments.

Theoretical Evaluations

Research has indicated that certain indazole derivatives exhibit promising corrosion inhibition properties through quantum chemical calculations. These studies focus on parameters such as the energy gap (ΔE) and electron density, suggesting that structural modifications can enhance their effectiveness as corrosion inhibitors .

Summary Table: Corrosion Inhibition Properties

| Compound | Method Used | Corrosion Rate Reduction (%) |

|---|---|---|

| 4-Fluoro-Indazole | DFT Calculations | Significant |

| 4-Chloro-Indazole | DFT Calculations | Moderate |

作用機序

The mechanism of action of 1H-indazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The indazole ring structure allows for strong interactions with biological macromolecules, enhancing its efficacy as a therapeutic agent .

類似化合物との比較

1H-Indazole: A simpler indazole derivative with similar biological activities.

2H-Indazole: Another tautomeric form of indazole with distinct properties.

Indazole-3-carboxylic acid: A related compound with a carboxylic acid group at the 3-position.

Uniqueness: 1H-Indazole-4-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical reactivity and biological activity. This functional group allows for the formation of various derivatives with enhanced pharmacological properties.

生物活性

1H-Indazole-4-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis of this compound

1H-Indazole derivatives, including this compound, can be synthesized through various methods. Common approaches include:

- Hydrazone Formation : The compound can be synthesized from aminohydrazones via palladium-catalyzed C-H amination reactions, yielding good yields under mild conditions .

- Direct Aryl C-H Amination : This method involves treating aryl hydrazones with iodine in the presence of potassium iodide, resulting in the formation of 1H-indazoles .

Antitumor Activity

This compound and its derivatives have shown significant antitumor activity. Notable findings include:

- Inhibition of Kinases : Certain derivatives exhibit potent inhibitory effects against various kinases, including Polo-like kinase 4 (PLK4) and pan-Pim kinases. For instance, one derivative demonstrated IC50 values of 0.4 nM against Pim-1 and Pim-3 kinases, indicating strong potential for cancer therapy .

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| 1H-Indazole Derivative | PLK4 | <10 |

| Compound 82a | Pim-1 | 0.4 |

| Compound 82a | Pim-2 | 1.1 |

| Compound 82a | Pim-3 | 0.4 |

Antimicrobial Activity

Research indicates that indazole derivatives possess antimicrobial properties, showing effectiveness against various bacterial strains. For example:

- Antibacterial Effects : Compounds derived from indazole scaffolds have been evaluated for their ability to inhibit growth in Gram-positive bacteria, with notable minimum inhibitory concentrations (MIC) reported .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Indazole Derivative | Staphylococcus aureus | 15.625 - 62.5 |

| Indazole Derivative | Enterococcus faecalis | 62.5 - 125 |

Inhibition of Enzymatic Activity

The compound has also been studied for its ability to inhibit specific enzymes associated with cancer progression:

- IDO1 Inhibition : Structure-activity relationship studies suggest that the presence of the indazole ring is crucial for the inhibition of indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in immune response modulation .

Case Studies and Research Findings

Several studies have highlighted the promising biological activities of indazole derivatives:

- Study on Cancer Cell Lines : A recent study evaluated the antiproliferative effects of various indazole derivatives on multiple myeloma cell lines, revealing IC50 values as low as 0.64 μM for certain compounds .

- Molecular Docking Studies : Molecular docking has been employed to predict the binding affinity of these compounds to target proteins involved in cancer pathways, further supporting their potential as therapeutic agents .

- Cardiovascular Applications : Indazole derivatives have also been explored for their cardiovascular effects, demonstrating significant hypotensive and bradycardic activities in animal models .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1H-indazole-4-carbohydrazide, and how can purity be confirmed?

- Methodology : A common approach involves refluxing the ethyl ester precursor (e.g., 1H-indazole-4-carboxylic acid ethyl ester) with hydrazine hydrate in ethanol for 8–12 hours, followed by cooling, filtration, and recrystallization from ethanol to obtain the carbohydrazide derivative . Purity is typically confirmed via thin-layer chromatography (TLC) and melting point analysis. For structural analogs like pyrazole-carboxylic acids, cyclocondensation of precursors (e.g., ethyl acetoacetate with phenylhydrazine) followed by hydrolysis under basic conditions has been reported .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch of carbohydrazide at ~1650–1700 cm⁻¹ and N-H stretches at ~3200–3350 cm⁻¹) .

- NMR : ¹H and ¹³C NMR confirm proton environments and carbon frameworks. For example, the NH-NH₂ group in carbohydrazides typically appears as a broad singlet at δ 8.5–9.5 ppm in DMSO-d₆ .

- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks and fragmentation patterns.

Q. How can researchers resolve contradictions in spectral data during characterization?

- Methodology : Cross-validate data using complementary techniques. For instance, discrepancies in NMR assignments can be clarified via 2D-COSY or HSQC experiments. X-ray crystallography provides definitive structural confirmation, as demonstrated in studies of triazole-carbohydrazide derivatives . Recrystallization in different solvents (e.g., DMF/water) may resolve impurities affecting spectral clarity .

Advanced Research Questions

Q. How can density functional theory (DFT) studies enhance understanding of this compound’s electronic properties?

- Methodology : Use hybrid functionals (e.g., B3LYP) with basis sets like 6-311++G(d,p) to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO). Studies on analogous compounds show DFT-predicted bond lengths and angles align closely with experimental X-ray data (deviations < 0.01 Å) . Software such as Gaussian 09 or ORCA facilitates these computations, enabling analysis of charge transfer and reactivity indices.

Q. What crystallographic tools are recommended for structural analysis of this compound derivatives?

- Methodology :

- SHELX Suite : SHELXL refines crystal structures using least-squares minimization, particularly for small-molecule systems. Recent updates include improved constraints for disordered moieties .

- WinGX/ORTEP : Visualize anisotropic displacement parameters and generate publication-quality thermal ellipsoid diagrams .

- CrystalExplorer : Quantify intermolecular interactions (e.g., Hirshfeld surface analysis) and energy frameworks to assess crystal packing stability .

Q. How can molecular docking studies be designed to evaluate this compound’s biological interactions?

- Methodology :

- Target Preparation : Retrieve protein structures (e.g., enzymes or receptors) from the PDB. Preprocess using AutoDock Tools (ADT) to add polar hydrogens and assign charges.

- Ligand Preparation : Optimize the carbohydrazide structure using DFT, then generate 3D conformers.

- Docking Protocol : Use AutoDock Vina with Lamarckian genetic algorithms. Validate docking poses via RMSD clustering and binding energy calculations (ΔG ≤ -8 kcal/mol suggests strong affinity) .

Q. Methodological Notes

特性

IUPAC Name |

1H-indazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-11-8(13)5-2-1-3-7-6(5)4-10-12-7/h1-4H,9H2,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIQJWNMFLQUVNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NNC2=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401276333 | |

| Record name | 1H-Indazole-4-carboxylic acid, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401276333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086392-16-6 | |

| Record name | 1H-Indazole-4-carboxylic acid, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086392-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole-4-carboxylic acid, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401276333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。